(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol
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Overview
Description
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is a chiral compound characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents such as Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . The reaction conditions often involve the use of metal catalysts or photoredox catalysis under visible light irradiation .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes using environmentally friendly and cost-effective reagents like CF3SO2Na. The metal-free oxidative trifluoromethylation of indoles with CF3SO2Na is one such method that has been described .
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the development of new materials with improved properties, such as increased chemical resistance and stability
Mechanism of Action
The mechanism by which (1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
α-(trifluoromethyl)styrenes: These compounds are versatile synthetic intermediates used in various organic synthesis applications.
Trifluoromethyl ketones: These compounds are valuable in the synthesis of fluorinated pharmacons and other complex molecules.
Uniqueness
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol is unique due to its chiral nature and the presence of both fluoro and trifluoromethyl groups
Properties
IUPAC Name |
(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODJGUXJHGDPTL-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)F)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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